molecular formula C8H8O4 B194538 3-Hydroxy-4-methoxybenzoic acid CAS No. 645-08-9

3-Hydroxy-4-methoxybenzoic acid

Cat. No.: B194538
CAS No.: 645-08-9
M. Wt: 168.15 g/mol
InChI Key: LBKFGYZQBSGRHY-UHFFFAOYSA-N
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Description

It is a white crystalline solid with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . This compound is known for its anti-inflammatory properties and is found in various plants, including S. frutescens .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-4-methoxybenzoic acid plays a role in various biochemical reactions. It is capable of donating a hydron to an acceptor, acting as a Bronsted acid

Cellular Effects

It has been found to have antibacterial properties, suggesting that it may influence cell function by inhibiting bacterial growth .

Molecular Mechanism

As a Bronsted acid, it is capable of donating a hydron to an acceptor . This could potentially influence enzyme activity, gene expression, and other molecular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovanillic acid can be synthesized through several methods. One common method involves the oxidation of isovanillin using oxidizing agents such as potassium permanganate or hydrogen peroxide . Another method includes the Vilsmeier-Haack reaction of O-alkyl guaiacols followed by selective dealkylation .

Industrial Production Methods: Industrial production of isovanillic acid often involves the oxidation of lignosulfonates, a byproduct of the paper industry. This method is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Comparison with Similar Compounds

Isovanillic acid’s unique structure and properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFGYZQBSGRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214745
Record name Isovanillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-08-9
Record name Isovanillic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovanillic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovanillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-p-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.392
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOVANILLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Methanol (350 ml), isovanillin (50 gm) and 30% methanolic sodium hydroxide solution (1 ml), were heated to 45° C. To this solution, 35% hydrogen peroxide solution (107 ml) was charged slowly maintaining pH at 10.5 to 11.5 using methanolic sodium hydroxide solution over a period of 2-3 hours. The reaction mass was quenched into chilled water (1 lt) and the pH adjusted to 2-3 using hydrochloric acid. The solids were filtered, washed with 50% aqueous methanol (50 ml) and dried at 45-50° C. to yield 3-hydroxy-4-methoxy benzoic acid.
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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